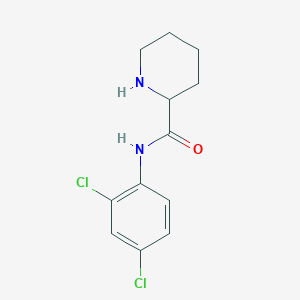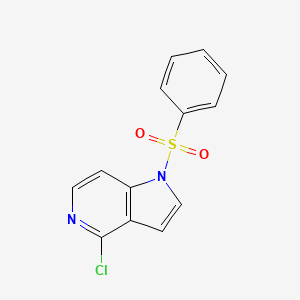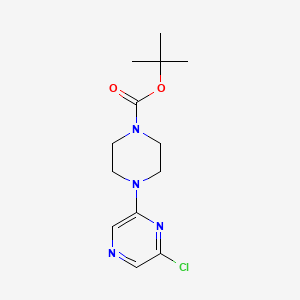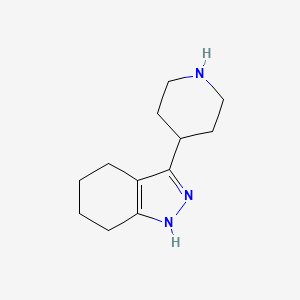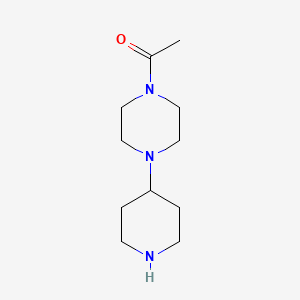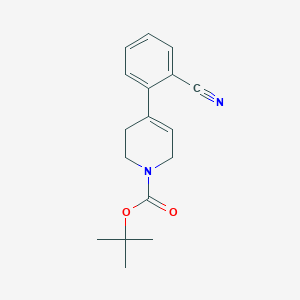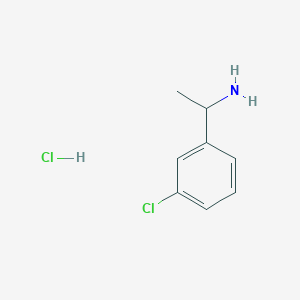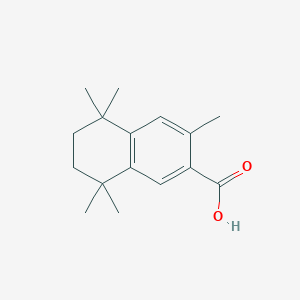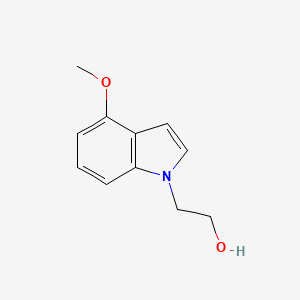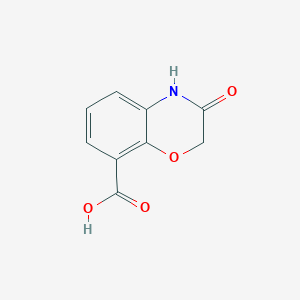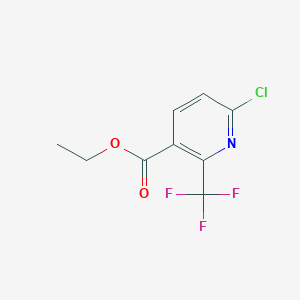
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidines, including 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine, involves several methods. One efficient method for the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex was developed . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Research
- 1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine and related compounds play a crucial role in the synthesis of pharmaceutical agents. Studies have shown the synthesis of various compounds where similar structures are utilized as intermediates or key components in drug development, particularly in antibacterial and antifungal medications. For instance, (N. Ohtake et al., 1997) and (N. Ohtake et al., 1997) describe the synthesis and antibacterial activity of carbapenem derivatives, highlighting the use of pyrrolidine structures.
Synthesis of Natural Products and Derivatives
- The chemical structure also finds application in the synthesis of natural products and their analogs. For instance, a study by (G. Sunilkumar et al., 2003) details a synthetic approach to marine natural products utilizing Boc-protected pyrrolidine derivatives.
Radiopharmaceutical Applications
- In radiopharmaceutical research, similar compounds are used in the synthesis of PET radioligands. An example of this is found in the work of (Yongjun Gao et al., 2010), discussing the improved syntheses of precursors for radioligands, where the related pyrrolidine structure plays a vital role.
Development of Asymmetric Synthesis Methods
- The structure is also significant in the development of asymmetric synthesis methods. A study by (Shengde Wu et al., 1996) showcases the use of similar compounds in the highly enantioselective synthesis of Boc-pyrrolidines, which is critical in the creation of chiral molecules.
Applications in Organic Chemistry and Material Science
- Lastly, the compound's structural framework is instrumental in various organic chemistry reactions and material science applications, as seen in the study by (D. Albrecht et al., 2008) discussing the preparation and photoreactivity of dihydropyrrol-2-ones, where similar pyrrolidine structures are utilized.
Propriétés
IUPAC Name |
tert-butyl 2-[(5-bromopyridin-3-yl)oxymethyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O3/c1-15(2,3)21-14(19)18-6-4-5-12(18)10-20-13-7-11(16)8-17-9-13/h7-9,12H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXWTVYJDXBMCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1COC2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401120174 |
Source


|
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-2-((5-bromopyridin-3-yloxy)methyl)pyrrolidine | |
CAS RN |
1311254-65-5 |
Source


|
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311254-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(5-bromo-3-pyridinyl)oxy]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401120174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1356826.png)
